![molecular formula C7H14ClNO3 B1376065 Methyl 3-methylmorpholine-3-carboxylate hydrochloride CAS No. 1205749-06-9](/img/structure/B1376065.png)
Methyl 3-methylmorpholine-3-carboxylate hydrochloride
Overview
Description
Methyl 3-methylmorpholine-3-carboxylate hydrochloride, also known as M3MCHCl, is an organic compound with a molecular formula of C7H14ClNO3. It is a colorless, crystalline solid that is soluble in water and has a melting point of 158-159°C. It has a variety of uses in the laboratory, including as a reagent in organic synthesis, as a catalyst for the production of various compounds, and as a substrate for enzymatic reactions. In addition, it has been used in the study of biochemical and physiological processes.
Scientific Research Applications
Crystal Structure and Hydrogen Bonding
Methyl 3-methylmorpholine-3-carboxylate hydrochloride forms inclusion compounds with various substances, leading to different crystal structures and hydrogen bonding patterns. For instance, N-Methylmorpholine betaine hydrochloride (MMB·HCl) forms a 3:2 inclusion compound with acetonitrile. The crystal structure is trigonal with specific host-guest interactions, including van der Waals interactions and hydrogen bonding (Dega-Szafran et al., 2002). Another study on bis(N-methylmorpholine betaine) hydrochloride reveals a monoclinic structure with unique hydrogen bonding patterns (Dega-Szafran et al., 2002).
Catalysis and Synthesis
Methyl 3-methylmorpholine-3-carboxylate hydrochloride has applications in catalysis and synthesis. For instance, it is used in the esterification of carboxylic acids with dimethyl carbonate, involving a multistep mechanism with a nucleophilic catalyst (Shieh et al., 2002). Another application is in the synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates, which are valuable for creating bioactive pharmaceutical compounds (Trstenjak et al., 2013).
Molecular Interactions and Lipophilicity
Methyl 3-methylmorpholine-3-carboxylate hydrochloride contributes to studies on molecular interactions and lipophilicity. For example, methylated 6-hydroxypyridazine-3-carboxylic acid and its analogs show variations in intermolecular interactions and lipophilicity based on methylation, affecting their pharmaceutical properties (Katrusiak et al., 2011).
Side Reactions and Byproduct Formation
This compound is also useful in studying side reactions and byproduct formation in specific systems, such as the NMMO/cellulose system used in fiber-making. Understanding these reactions is crucial for optimizing industrial processes and ensuring safety (Rosenau et al., 2001).
Biological Applications
In biological contexts, this compound has been implicated in studies of protein carboxyl methylation in blood platelets, providing insights into biochemical processes and potential therapeutic targets (Macfarlane, 1984).
properties
IUPAC Name |
methyl 3-methylmorpholine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-7(6(9)10-2)5-11-4-3-8-7;/h8H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMAITBZHRHRPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857394 | |
Record name | Methyl 3-methylmorpholine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methylmorpholine-3-carboxylate hydrochloride | |
CAS RN |
1205749-06-9 | |
Record name | Methyl 3-methylmorpholine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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